Lipophilicity (LogP) Increase Driven by Ethyl Substituent
The ethyl group at the 3-position raises the computed XLogP3 value to 2.8, compared to 1.8 for unsubstituted cyclopentanethiol and 2.2 for the 3-methyl analog [1][2]. This represents a ~55% increase in LogP relative to the parent cyclopentanethiol and a ~27% increase relative to the methyl-substituted derivative. The lipophilicity aligns more closely with cyclohexanethiol (LogP ~2.78) and 1-pentanethiol (LogP 2.74–2.84), indicating that the ethyl-cyclopentane core yields a hydrophobicity comparable to six-membered cyclic or linear five-carbon thiols [3][4].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | Cyclopentanethiol: XLogP3 = 1.8; 3-Methylcyclopentane-1-thiol: XLogP3 = 2.2; Cyclohexanethiol: LogP ~2.78; 1-Pentanethiol: LogP 2.74–2.84 |
| Quantified Difference | 3-Ethylcyclopentane-1-thiol LogP exceeds cyclopentanethiol by +1.0 (55% relative increase) and exceeds 3-methyl analog by +0.6 (27% relative increase) |
| Conditions | Computed by XLogP3 method (PubChem) or reported experimental/vendor LogP values |
Why This Matters
Higher LogP enhances partitioning into nonpolar matrices (e.g., polyolefins, organic solvents, lipid bilayers), which may improve compatibility in polymer additive or fragrance formulation applications.
- [1] PubChem. 3-Ethylcyclopentane-1-thiol. Compound Summary CID 64516476. Computed Properties: XLogP3-AA = 2.8. View Source
- [2] PubChem. (3S)-3-Methylcyclopentane-1-thiol. Compound Summary CID 126599178. Computed Properties: XLogP3-AA = 2.2. View Source
- [3] Chemsrc. Cyclohexanethiol (CAS 1569-69-3). Chemical and Physical Properties: LogP = 2.78. View Source
- [4] Chemsrc. 1-Pentanethiol (CAS 110-66-7). Chemical and Physical Properties: LogP = 2.84. View Source
